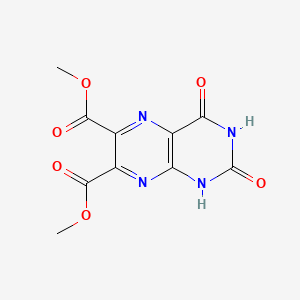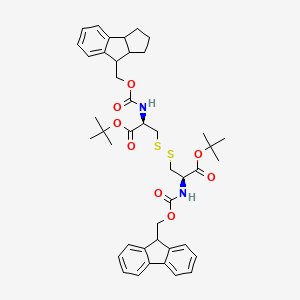
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one typically involves the reaction of 2-alkynylanilines with ketones under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to various biological effects. The compound’s activity is often mediated through the modulation of signaling pathways, such as the MAP kinase pathway .
Comparaison Avec Des Composés Similaires
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one can be compared with other quinoline derivatives, such as:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,3-dihydroquinolin-4(1H)-ones: These compounds have similar synthetic routes and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Propriétés
Formule moléculaire |
C15H11NO2S |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
4-hydroxy-3-phenylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)16-15(18)14(13)19-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) |
Clé InChI |
HOWPHOHIQLOUCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)

![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B13382814.png)



![1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13382820.png)
![(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13382824.png)




